Tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate
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Overview
Description
Tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate: is a compound that features a pyrrolidine ring fused with a pyrimidine ring, with a tert-butyl ester group attached to the carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate typically involves the reaction of tert-butyl methyl ketone with tert-butyronitrile . The reaction conditions often require a base and a solvent to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine N-oxides, while reduction can lead to dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: In biological research, it is used to study the interactions of pyrrolidine and pyrimidine derivatives with biological targets.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Similar in structure but lacks the pyrrolidine ring.
Pyrrolidine-2-one: Contains the pyrrolidine ring but lacks the pyrimidine ring.
Pyrrolidine-2,5-diones: Similar pyrrolidine structure but different functional groups.
Uniqueness: Tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate is unique due to the combination of the pyrrolidine and pyrimidine rings, which can provide a distinct set of chemical and biological properties not found in the individual components .
Properties
IUPAC Name |
tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)9-7-15-11(16-8-9)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOPEOANXZFEGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(N=C1)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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